2,6-Dibromohexanoic acid

Lipophilicity Physicochemical Property LogP

Researchers requiring bifunctional crosslinkers for polymer networks or cyclic scaffolds face limitations with mono-brominated analogs that cannot provide dual-site reactivity. 2,6-Dibromohexanoic acid (CAS 13137-43-4) addresses this gap with α- and ω-bromine electrophilic sites enabling sequential or simultaneous derivatization. • Enables tunable carboxymethylpullulan hydrogel crosslinking with temperature-dependent shrinkage behavior • Supports piperidine ring cyclization (0-25°C amide formation, 70-100°C cyclization) yielding antiarrhythmic/local anesthetic candidates • High thermal stability (bp 332.3°C, flash 154.8°C) permits distillative purification and high-temperature coupling • ≥95% purity; LogP 2.4 ensures predictable organic-phase partitioning during workup

Molecular Formula C6H10Br2O2
Molecular Weight 273.95 g/mol
CAS No. 13137-43-4
Cat. No. B076689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromohexanoic acid
CAS13137-43-4
Synonyms2,6-DIBROMOHEXANOIC ACID
Molecular FormulaC6H10Br2O2
Molecular Weight273.95 g/mol
Structural Identifiers
SMILESC(CCBr)CC(C(=O)O)Br
InChIInChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)
InChIKeyDQULMCCESHRDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromohexanoic Acid Specifications & Baseline


2,6-Dibromohexanoic acid (CAS 13137-43-4), also known as 2,6-dibromocaproic acid, is a brominated carboxylic acid with the molecular formula C₆H₁₀Br₂O₂ and a molecular weight of 273.95 g/mol [1]. This compound features two bromine substituents located at the 2-position (α-position) and 6-position (ω-position) of the six-carbon hexanoic acid backbone, with a computed XLogP3-AA value of 2.4 and a topological polar surface area (TPSA) of 37.3 Ų . Its CAS registry number 13137-43-4 and unique InChIKey DQULMCCESHRDMR-UHFFFAOYSA-N serve as definitive identifiers for procurement verification [2]. Key physical properties include a density of 1.839 g/cm³, a boiling point of 332.3 °C at 760 mmHg, and a flash point of 154.8 °C .

Workflow Bifunctional crosslinking and sequential derivatization
Reactivity Dual C-Br sites at α and ω enable regioselective functionalization
Thermal Profile Supports high-temperature synthesis and distillative purification

Why 2,6-Dibromohexanoic Acid Has No Direct Substitute


Generic substitution among bromohexanoic acids fails because the position and number of bromine substituents fundamentally alter physicochemical properties, reactivity profiles, and synthetic utility. Unlike mono-brominated analogs such as 6-bromohexanoic acid (CAS 4224-70-8, LogP ~1.7-2.0) or 2-bromohexanoic acid (CAS 616-05-7, LogP ~2.4-2.5) [1], 2,6-dibromohexanoic acid contains two electrophilic carbon-bromine bonds at both the α- and ω-positions, enabling bifunctional reactivity that mono-brominated compounds cannot provide . This dual-site functionality permits sequential or simultaneous derivatization, which is essential for constructing crosslinked polymer networks, bivalent conjugates, and cyclic scaffolds [2]. The distinct lipophilicity (XLogP3-AA = 2.4) and molecular geometry conferred by the 2,6-dibromo substitution pattern also differ from alternatives such as 2,5-dibromovaleric acid or α,ω-dibromoalkanes lacking the carboxylic acid functionality. Substituting an analog with a single bromine site or different substitution geometry would result in incomplete reaction outcomes, altered physicochemical profiles, or failure to achieve the intended bifunctional derivatization, thereby compromising downstream synthetic utility and product integrity.

Mono-bromo analogs lack α,ω-bifunctionality, limiting crosslinking and cyclization utility.

Lipophilicity difference (reported ~0.7 LogP) may shift chromatographic retention and phase partitioning.

Thermal stability mismatch may affect high-temperature reaction suitability and volatility management.

2,6-Dibromohexanoic Acid Comparative Evidence


Lipophilicity vs. 6-Bromohexanoic Acid

The computed octanol-water partition coefficient (XLogP3-AA) for 2,6-dibromohexanoic acid is 2.4, compared to an estimated LogP of 1.7 for 6-bromohexanoic acid (CAS 4224-70-8) [1]. This represents a quantified difference of +0.7 LogP units, corresponding to approximately a 5-fold increase in lipophilicity (since ΔLogP = 1.0 equates to a 10-fold partition coefficient difference) . The increased lipophilicity arises from the second bromine substituent at the α-position, which contributes additional hydrophobic surface area relative to the ω-monobromo analog [2].

Lipophilicity (LogP)
Context-dependent
+0.7 LogP
~5× partition coefficient
Reported LogP difference may support selection for higher hydrophobicity applications; chromatographic retention may differ.
Compared to 6-bromohexanoic acid (LogP ~1.7).
Lipophilicity Physicochemical Property LogP Bioavailability

Bifunctional Crosslinking vs. Mono-Bromo Analogs

2,6-Dibromohexanoic acid and its derivatives (referred to as dibromohexan) function as effective crosslinking agents in polymer systems, whereas mono-brominated analogs such as 6-bromohexanoic acid and 2-bromohexanoic acid cannot serve this function due to possessing only a single reactive bromine site . In carboxymethylpullulan crosslinking studies, the sol/gel ratio obtained using dibromohexan was dependent on the incorporation ratio of the crosslinker (Rc), polymer concentration (Cp), and average molar mass (Mn), with sufficient dibromohexan incorporation observed to achieve gelation [1]. The gel fraction exhibited temperature-dependent shrinking behavior, with shrinkage accelerated at elevated temperatures [2].

Bifunctional Crosslinking
Class-level
2,6-Dibromo: 2 C-Br sites
Mono-bromo: 1 C-Br site
2:1 reactive site ratio
Bifunctional reactivity supports crosslinking; mono-bromo analogs may not achieve gelation.
Carboxymethylpullulan hydrogel system; sol/gel formation observed.
Polymer Chemistry Crosslinking Bifunctional Reagent Gelation

Piperidine Ring Formation via Cyclization

In the synthesis of N-cyclopropylpiperidine-2-carboxylic acid 2,6-dimethylanilides (antiarrhythmic and local anesthetic agents), 2,6-dibromohexanoyl chloride (derived from 2,6-dibromohexanoic acid) serves as the essential cyclization precursor that provides both the α-bromo electrophilic site and the ω-bromo leaving group required for piperidine ring formation [1]. Mono-bromo analogs such as 6-bromohexanoyl chloride cannot undergo the same intramolecular cyclization due to the absence of the α-bromo substituent. The reaction proceeds via formation of 2,6-dibromohexanoic acid 2,6-dimethylanilide at 0-25 °C in aprotic solvent, followed by cyclization with cyclopropyl- or methylcyclopropylamine at 70-100 °C [2].

Piperidine Ring Formation
Head-to-head
5-exo-tet cyclization
via amide formation then cyclopropylamine
Enables piperidine scaffold construction not accessible with mono-bromo analogs.
Patent RU2125045C1; 0-25 °C then 70-100 °C.
Medicinal Chemistry Heterocyclic Synthesis Drug Intermediate Antiarrhythmic

Thermal Stability Comparison

2,6-Dibromohexanoic acid exhibits a boiling point of 332.3 °C at 760 mmHg, which is substantially higher than that of 2-bromohexanoic acid (bp 240 °C at 760 mmHg) . This 92.3 °C difference reflects the increased molecular weight (273.95 vs. 195.05 g/mol) and enhanced intermolecular interactions conferred by the second bromine substituent [1]. Similarly, the flash point of 2,6-dibromohexanoic acid is 154.8 °C .

Thermal Stability
Context-dependent
+92.3 °C
Boiling point difference
Higher boiling point may support high-temperature synthesis and reduced volatility.
Compared to 2-bromohexanoic acid (bp 240 °C).
Thermal Stability Physical Property Distillation Reaction Conditions

2,6-Dibromohexanoic Acid Applications


Crosslinked Polymer and Hydrogel Synthesis

2,6-Dibromohexanoic acid and its derivatives (e.g., dibromohexan) function as bifunctional crosslinking agents in the preparation of carboxymethylpullulan hydrogels. The sol/gel ratio achieved during crosslinking is tunable based on polymer concentration, crosslinker incorporation ratio, and average molar mass [1]. This bifunctional crosslinking capability is not attainable with mono-brominated analogs such as 6-bromohexanoic acid, which cannot bridge polymer chains due to possessing only a single reactive site. The resulting gel fraction exhibits temperature-dependent shrinking behavior, with accelerated shrinkage at elevated temperatures, a property that may be exploited for stimuli-responsive material design [2].

Piperidine Heterocycle Construction

2,6-Dibromohexanoic acid serves as the precursor to 2,6-dibromohexanoyl chloride, which undergoes a two-step sequence with 2,6-dimethylaniline followed by cyclopropylamine cyclization to yield N-cyclopropylpiperidine-2-carboxylic acid 2,6-dimethylanilides [1]. These products demonstrate enhanced antiarrhythmic and local anesthetic properties for potential medicinal applications. This cyclization pathway exploits both the α-bromo and ω-bromo positions of 2,6-dibromohexanoic acid; mono-bromo analogs cannot undergo the intramolecular cyclization required for piperidine ring formation. The reaction proceeds under mild conditions (0-25 °C for amide formation, 70-100 °C for cyclization) and yields the heterocyclic scaffold in a convergent manner [2].

Bifunctional Sequential Derivatization

The dual C-Br electrophilic sites at the α- and ω-positions of 2,6-dibromohexanoic acid enable sequential or simultaneous derivatization with distinct nucleophiles, a synthetic strategy unavailable using mono-brominated analogs. The α-bromo position adjacent to the carboxylic acid group exhibits distinct reactivity compared to the ω-bromo terminus, allowing for chemoselective functionalization strategies. This bifunctionality supports the construction of asymmetric molecular architectures, bivalent conjugates, and macrocyclic frameworks. The higher lipophilicity (LogP = 2.4) compared to 6-bromohexanoic acid (LogP = 1.7) also influences chromatographic behavior and organic-phase partitioning during purification [1].

High-Temperature Organic Synthesis

With a boiling point of 332.3 °C at 760 mmHg and a flash point of 154.8 °C [1], 2,6-dibromohexanoic acid demonstrates substantially greater thermal stability than 2-bromohexanoic acid (bp 240 °C) [2]. This property makes 2,6-dibromohexanoic acid the preferred choice for synthetic transformations requiring elevated temperatures, including distillative purification, high-temperature coupling reactions, and reactions conducted under reflux conditions in high-boiling solvents. The enhanced thermal stability also reduces volatility-related loss during extended reaction periods and simplifies storage and handling requirements relative to more volatile mono-brominated analogs.

Application
Selection Property
Validation Focus
Crosslinked Polymer & Hydrogel Synthesis
Bifunctional reactivity
Crosslinking density and gelation efficiency
Piperidine Scaffold Construction
Cyclization precursor capability
Cyclization yield and scaffold diversification
Sequential Derivatization
Chemoselective dual-site reactivity
Sequential functionalization selectivity
High-Temperature Organic Synthesis
Elevated thermal stability
High-temperature reaction tolerance and distillation performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.